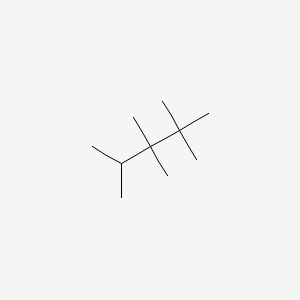
2,2,3,3,4-Pentamethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4-Pentamethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their relatively low reactivity compared to other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4-Pentamethylpentane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,3,3,4-Pentamethylpentene, which involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of petrochemical processes. These processes include the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4-Pentamethylpentane can undergo several types of chemical reactions, including:
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Halogens (Cl2, Br2) with UV light or radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated alkanes
Scientific Research Applications
2,2,3,3,4-Pentamethylpentane has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studied for its potential effects on biological membranes and lipid bilayers.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3,4-Pentamethylpentane primarily involves its interactions with other molecules through van der Waals forces. Due to its non-polar nature, it can dissolve non-polar substances and disrupt lipid bilayers in biological membranes. This disruption can affect membrane fluidity and permeability, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetramethylbutane
- 2,2,4-Trimethylpentane
- 2,3,3-Trimethylpentane
Uniqueness
2,2,3,3,4-Pentamethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and melting point differ from those of its isomers due to the unique arrangement of its carbon atoms .
Properties
CAS No. |
16747-44-7 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,2,3,3,4-pentamethylpentane |
InChI |
InChI=1S/C10H22/c1-8(2)10(6,7)9(3,4)5/h8H,1-7H3 |
InChI Key |
WKQBIIUOSATALN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















